molecular formula C21H20N2O4 B253097 N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

カタログ番号 B253097
分子量: 364.4 g/mol
InChIキー: HVPCOUPUIVQTNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells.

作用機序

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is a highly selective inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile. However, one limitation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide. One direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in clinical trials for the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. Another direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in combination with other anti-cancer drugs, to determine whether it can enhance the efficacy of these drugs. Finally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide and to identify potential biomarkers that can predict response to treatment.

合成法

The synthesis of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-isopropoxybenzoic acid and 3-aminophenyl-2-furamide, which is catalyzed by a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with a protecting group such as Boc (tert-butyloxycarbonyl) to give the final product N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide.

科学的研究の応用

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these models, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile.

特性

製品名

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC名

N-[3-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-18-10-8-15(9-11-18)20(24)22-16-5-3-6-17(13-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChIキー

HVPCOUPUIVQTNX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

正規SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。